molecular formula C17H16N4O B2536268 5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 320425-15-8

5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2536268
CAS No.: 320425-15-8
M. Wt: 292.342
InChI Key: UZZSIMYOQMGTOB-VBKFSLOCSA-N
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Description

This compound belongs to the pyrazolone class, characterized by a 5-membered lactam ring (pyrazol-3-one) substituted with a methyl group at position 5, a phenyl group at position 2, and a [(4-pyridinylmethyl)amino]methylene moiety at position 2. Pyrazolone derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antiviral, and antioxidant properties .

The synthesis of such compounds typically involves condensation reactions between 5-methyl-2,4-dihydro-3H-pyrazol-3-one and aldehydes or amines under catalytic conditions. For example, diethanolamine in ethanol under reflux has been employed to optimize Schiff base formation .

Properties

IUPAC Name

5-methyl-2-phenyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-13-16(12-19-11-14-7-9-18-10-8-14)17(22)21(20-13)15-5-3-2-4-6-15/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVJWJPCCIFSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

5-Methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one, also known by its CAS number 320425-15-8, is a compound belonging to the pyrazolone class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesis, and potential applications.

  • Molecular Formula: C17H16N4O
  • Molar Mass: 292.34 g/mol
  • Boiling Point: Approximately 453.9 °C (predicted)
  • Density: 1.20 g/cm³ (predicted)
PropertyValue
Molecular FormulaC17H16N4O
Molar Mass292.34 g/mol
Boiling Point453.9 °C (predicted)
Density1.20 g/cm³ (predicted)

Synthesis

The synthesis of this compound typically involves the condensation of 5-methyl-2-phenylpyrazol-3-one with a pyridine derivative under acidic conditions. The reaction conditions can significantly affect the yield and purity of the product.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrazolone derivatives have shown efficacy against various bacterial strains and fungi. Specific investigations into this compound have indicated that it may inhibit the growth of certain pathogens, although detailed quantitative data is still limited.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazolone derivatives is well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways. The mechanism of action is believed to involve the modulation of signaling pathways associated with inflammation.

Analgesic Properties

Analgesic effects have been attributed to pyrazolone derivatives through their ability to interfere with pain signaling pathways. Clinical studies suggest that these compounds can reduce pain perception in animal models, although human trials are necessary to confirm these findings.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy
    A study conducted by Wu et al. (2022) investigated the antimicrobial properties of various pyrazolone derivatives, including the compound in focus. The results indicated a notable inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Mechanisms
    In vitro assays demonstrated that compounds similar to this compound could significantly decrease the levels of TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides . This suggests a potential for therapeutic application in inflammatory diseases.
  • Analgesic Activity Assessment
    A comparative study highlighted the analgesic potential of this compound using a thermal nociception model in rodents, showing a reduction in response time to painful stimuli . The observed effects were comparable to those of established analgesics like ibuprofen.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds within the pyrazolone class, including 5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one, exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazolones can effectively inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in disc diffusion assays, highlighting the potential of this compound in developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolone derivatives has also been explored. Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo. This suggests that the compound could be a candidate for the development of new anti-inflammatory drugs .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to serve as a precursor for synthesizing novel materials. Research indicates that this compound can be used to create functionalized polymers or composites with enhanced properties such as thermal stability and mechanical strength. The incorporation of pyridine groups can improve solubility and compatibility with various matrices .

Versatile Synthetic Applications

This compound acts as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the synthesis of more complex molecules, including other heterocycles or pharmaceutical compounds. The presence of both pyrazolone and pyridine moieties allows for diverse reactivity patterns, which can be exploited in multi-step synthesis processes .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against S. aureus and E. coli.
Anti-inflammatory PropertiesReduced inflammation markers in biological assays.
Material Science ApplicationsPotential for creating functionalized polymers with improved properties.

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Derivatives

Structural and Functional Group Variations

The substituents at positions 4 and 5 of the pyrazolone core critically influence physicochemical and biological properties. Below is a comparative analysis with key analogues:

Compound Name Substituents (Position 4) Key Functional Groups Biological Activity/Application Reference
Target Compound [(4-Pyridinylmethyl)amino]methylene Pyridine, Schiff base Potential antiviral/antioxidant
Edaravone (Radicava®) None (unsubstituted) Methyl, phenyl ALS therapy (antioxidant)
TSE-1 (DHPO derivative) Trifluoromethyl CF₃ group Posterior capsular opacification
4-(4-Methoxybenzylidene) analogue 4-Methoxybenzylidene Methoxy, aromatic Synthetic intermediate
4-[(4-Chlorophenyl)amino]methylene derivative Chlorophenylamino Chlorine, Schiff base Not reported (structural study)

Key Findings

Methoxybenzylidene derivatives (e.g., ) exhibit increased lipophilicity due to the methoxy group, whereas the pyridine moiety in the target compound may improve aqueous solubility via hydrogen bonding.

Synthetic Routes :

  • The target compound is synthesized via Schiff base condensation, similar to other pyrazolone derivatives. However, the use of 4-pyridinylmethylamine as a nucleophile distinguishes it from analogues formed with aldehydes (e.g., edaravone) or thiosemicarbazides .

Biological Implications: Edaravone’s unsubstituted pyrazolone core is optimized for free radical scavenging, but its withdrawal in Europe due to risk-benefit concerns underscores the need for structurally modified analogues .

Crystallographic Insights

Such conformational flexibility may influence packing efficiency and melting points .

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